3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-19-7-4-14-13(18)16-12-8-15-17(10-12)9-11-2-5-20-6-3-11/h8,10-11H,2-7,9H2,1H3,(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSWQAPYQNWJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(oxan-4-yl)methyl-1H-pyrazole with 3-(2-methoxyethyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. The oxane and pyrazole moieties play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Structural Differences :
- Substituents : The oxan-4-ylmethyl group in the target compound may enhance solubility compared to phenyl groups in 9a due to the ether oxygen in the oxane ring. The 2-methoxyethyl side chain likely increases hydrophilicity relative to ethyl groups in 9a/9b .
- Urea Linkage : Unlike S6821 (imidazolidine-dione core), the target compound retains a linear urea group, which may confer distinct hydrogen-bonding interactions with targets .
Physicochemical Properties
Data from analogous compounds suggest trends:
The oxan-4-ylmethyl group may lower the melting point compared to 9a due to reduced crystallinity, while the methoxyethyl chain could improve aqueous solubility .
Regulatory Considerations
The WHO’s evaluation of S6821/S7958 () underscores the importance of exposure thresholds for flavoring agents. For the target compound, regulatory approval would depend on structural classification (e.g., Class III) and exposure limits .
Q & A
Basic: What are the recommended synthetic routes for 3-(2-methoxyethyl)-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea, and how can reaction conditions be optimized?
The synthesis of this urea derivative typically involves multi-step reactions starting with pyrazole and oxane intermediates. For example:
- Step 1 : Preparation of the pyrazole core via nucleophilic substitution or cyclization, using NaN₃ as a catalyst in DMF at 50°C .
- Step 2 : Functionalization of the oxane (tetrahydropyran) moiety, followed by coupling with the pyrazole intermediate. Pd/C or other palladium catalysts are often used for cross-coupling reactions .
- Step 3 : Urea bond formation via reaction with an isocyanate or carbodiimide reagent. Solvent choice (e.g., THF or ethanol) and reflux conditions (5–12 hours) are critical for yield optimization .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires recrystallization (ethanol/water) or column chromatography .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
X-ray crystallography remains the gold standard for structural elucidation. The compound’s urea linkage and pyrazole-oxane substituents may introduce torsional strain, requiring high-resolution data.
- Software : SHELXL (v.2018+) is widely used for small-molecule refinement. Its robust handling of disordered solvent molecules and hydrogen-bonding networks is critical for resolving ambiguities in the oxane ring or urea conformation .
- Data Collection : Use synchrotron radiation for twinned crystals or low-resolution datasets. SHELXD or SHELXE can assist in experimental phasing .
Example : A similar urea-pyrazole derivative (CAS 2034322-64-8) required anisotropic displacement parameters (ADPs) to model the oxane ring’s chair conformation .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring (e.g., 1,4-substitution) and oxane methylene protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]⁺ for C₁₅H₂₄N₄O₃: expected 320.41 g/mol) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
Advanced: How can researchers address contradictory bioactivity data in enzyme inhibition studies?
Contradictions may arise from assay conditions or structural flexibility:
- Assay Validation : Ensure consistent pH (7.4 for physiological relevance) and temperature (37°C). Use positive controls (e.g., staurosporine for kinase assays).
- Conformational Analysis : MD simulations can model the urea group’s rotation and its impact on binding pocket interactions .
- SAR Studies : Compare analogs with varying substituents (e.g., replacing oxane with cyclohexane) to isolate pharmacophore contributions. A patent (EP 4 374 877 A2) demonstrated that oxane’s ether oxygen enhances metabolic stability over saturated carbocycles .
Basic: What are the documented biological targets or therapeutic applications of structurally related compounds?
Similar urea-pyrazole derivatives show activity as:
- GPR139 Antagonists : Patented for depression treatment (e.g., EP 4 374 877 A2) due to CNS penetration enabled by the oxane’s lipophilicity .
- Kinase Inhibitors : Pyrazole-urea motifs inhibit tyrosine kinases (e.g., EGFR) by mimicking ATP’s adenine binding .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields or side reactions)?
- Intermediate Stability : Protect the pyrazole NH group during coupling steps to prevent oxidation. Boc or Fmoc protection is effective .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier purification .
- Catalyst Screening : Test Pd/XPhos systems for Suzuki-Miyaura couplings to reduce palladium leaching and improve yields (>80%) .
Basic: How does the oxane moiety influence the compound’s physicochemical properties?
The oxane (tetrahydropyran) ring enhances:
- Lipophilicity : LogP increases by ~0.5 compared to cyclohexane analogs, improving membrane permeability .
- Metabolic Stability : The ether oxygen reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ > 60 mins) .
Advanced: What computational methods predict binding modes or off-target effects?
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPR139 PDB: 6N49). Focus on urea’s hydrogen-bonding with Asp138 and pyrazole’s π-π stacking .
- Off-Target Profiling : SwissTargetPrediction identifies kinase or GPCR off-targets. Validate with broad-panel binding assays .
Basic: What are the stability and storage recommendations for this compound?
- Storage : -20°C in anhydrous DMSO (10 mM stock) under argon. Avoid freeze-thaw cycles to prevent urea hydrolysis.
- Stability : Monitor via HPLC every 3 months. Degradation products (e.g., free pyrazole) appear as new peaks at Rt 2.3–2.8 mins .
Advanced: How can researchers resolve discrepancies in crystallographic vs. solution-phase conformations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
